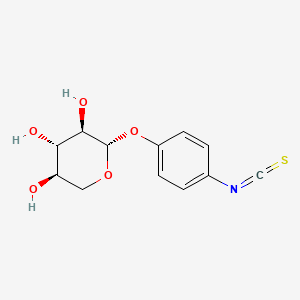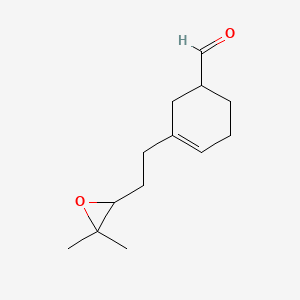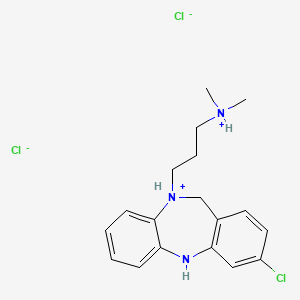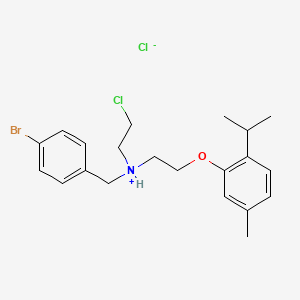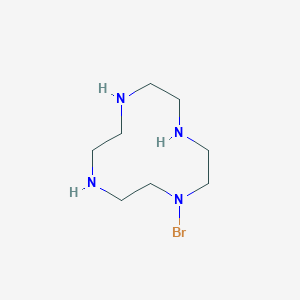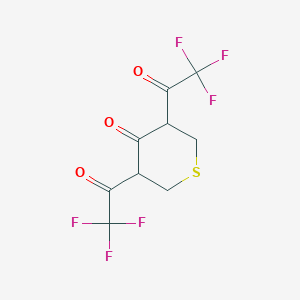![molecular formula C20H10F2N2 B15341663 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile is an organic compound characterized by the presence of cyanophenyl and difluorophenyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding amine. The amine is then converted to the nitrile via a Sandmeyer reaction.
Introduction of difluorophenyl groups: The difluorophenyl groups are introduced through a halogen exchange reaction, often using a fluorinating agent such as Selectfluor.
Coupling reactions: The final step involves coupling the cyanophenyl and difluorophenyl intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups like cyanophenyl and difluorophenyl can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile: Unique due to the combination of cyanophenyl and difluorophenyl groups.
Rilpivirine: A similar compound used as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
Crisaborole: Another related compound used as a topical treatment for atopic dermatitis.
Properties
Molecular Formula |
C20H10F2N2 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C20H10F2N2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-10H |
InChI Key |
SGPVRBSOMVYSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2F)C3=CC=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




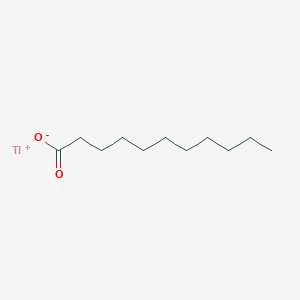
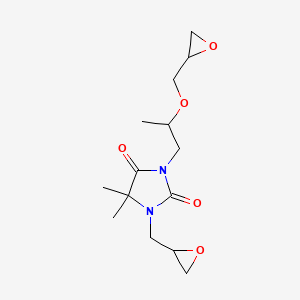
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
